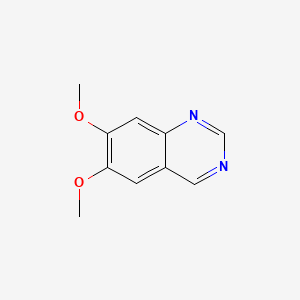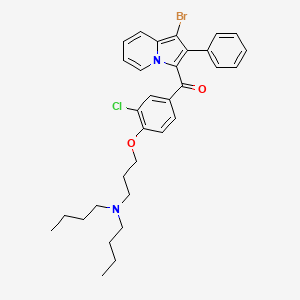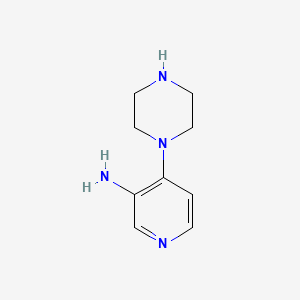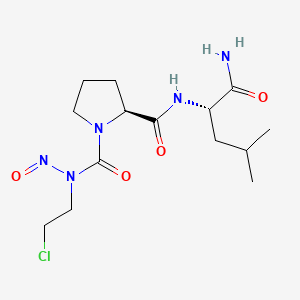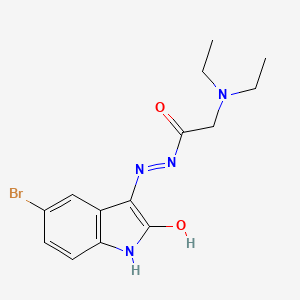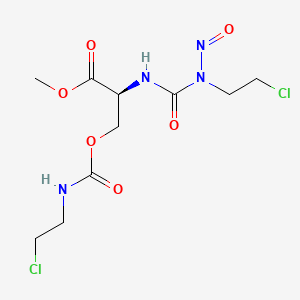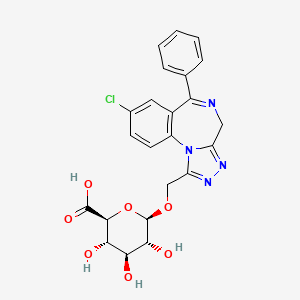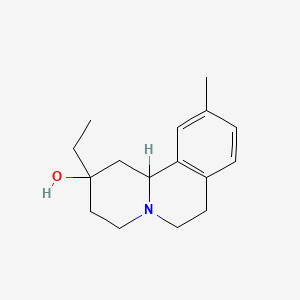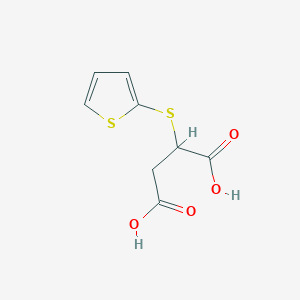
2-(Thiophen-2-ylthio)succinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(Thiophen-2-ylthio)succinic acid” is a compound with the formula C8H8O4S2 . It is a derivative of thiophene, a five-membered ring compound with one sulfur atom . Thiophene derivatives have been of interest to scientists due to their potential as biologically active compounds .
Synthesis Analysis
The synthesis of thiophene derivatives, such as “this compound”, often involves heterocyclization of various substrates . Some of the significant synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis .Molecular Structure Analysis
The molecular structure of “this compound” consists of a thiophene ring attached to a succinic acid molecule via a sulfur atom . The molecular weight of the compound is 232.28 .Chemical Reactions Analysis
Thiophene derivatives are known to undergo a variety of chemical reactions. For instance, the Paal–Knorr reaction involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Wirkmechanismus
While the specific mechanism of action for “2-(Thiophen-2-ylthio)succinic acid” is not mentioned in the search results, succinic acid, a component of the compound, is known to play a crucial role in the Krebs or citric acid cycle. It serves as an electron donor in the production of fumaric acid and FADH2 .
Eigenschaften
CAS-Nummer |
3807-43-0 |
|---|---|
Molekularformel |
C8H8O4S2 |
Molekulargewicht |
232.3 g/mol |
IUPAC-Name |
2-thiophen-2-ylsulfanylbutanedioic acid |
InChI |
InChI=1S/C8H8O4S2/c9-6(10)4-5(8(11)12)14-7-2-1-3-13-7/h1-3,5H,4H2,(H,9,10)(H,11,12) |
InChI-Schlüssel |
XJPYNLPDHCIDDI-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)SC(CC(=O)O)C(=O)O |
Kanonische SMILES |
C1=CSC(=C1)SC(CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



